![molecular formula C26H25NO4 B2661625 1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one CAS No. 2034443-21-3](/img/structure/B2661625.png)
1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
The compound “1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-3,3-diphenylpropan-1-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit , which is an integral part of many natural products and synthetic compounds with significant pharmaceutical and biological applications .
Scientific Research Applications
- BDMMBSH has been investigated for its anticancer properties. A series of 1-benzo[1,3]dioxol-5-yl-indoles, including BDMMBSH, were synthesized and evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, BDMMBSH exhibited promising activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells .
- BDMMBSH is part of a broader effort to explore indole-based compounds as potential antitubulin agents. Microtubules and tubulin proteins are key targets for anticancer therapies. BDMMBSH’s structure aligns with known features of antitubulin molecules, making it an interesting candidate for further investigation .
- Although not extensively studied, BDMMBSH has been used for treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis .
- Noble ligands based on BDMMBSH were prepared via a simple condensation method. These ligands have potential applications in coordination chemistry and catalysis .
- BDMMBSH serves as a template for understanding the structure–activity relationships of indole anticancer molecules. Researchers continue to optimize its structure to develop more potent analogs .
Anticancer Activity
Antitubulin Agent Exploration
Rheumatoid Arthritis and Osteoarthritis Treatment
Noble Ligands Synthesis
Structure–Activity Relationship Studies
Future Directions
The future research directions could involve further optimization of this compound to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . The wide spectrum of attractive utilization of similar compounds has stimulated widespread research efforts .
properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c28-26(14-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21)27-15-19(16-27)17-29-22-11-12-24-25(13-22)31-18-30-24/h1-13,19,23H,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVGOXWZGDGBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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